Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate
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Description
Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate is a compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO4S/c1-9(2,3)14-7(12)4-10-6(11)5-15-8(10)13/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI Key is BKUAQGWOPUHCQD-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Key Intermediates
Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been utilized in the synthesis of key pharmaceutical intermediates. For instance, it's a component in the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate of atorvastatin, an effective HMG-CoA reductase inhibitor (S. Rádl, 2003).
Antioxidant and Anti-inflammatory Properties
Novel derivatives of this compound have demonstrated significant antioxidant and anti-inflammatory activities. Compounds synthesized from it have exhibited effective DPPH radical scavenging efficacy and good anti-inflammatory activity (Satish Koppireddi et al., 2013).
Sterically Hindered Compounds Synthesis
This compound has been used in synthesizing a series of 2,3-disubstituted thiazolidin-4-ones containing 4-hydroxy-3,5-di(tert-butyl)phenyl groups. These sterically hindered compounds have been synthesized via the condensation of thioglycolic acid with azomethines, which are derivatives of 4-hydroxy-3,5-di(tert-butyl)benzaldehyde (М. А. Силин et al., 2012).
Molecular and Solid-State Structure Analysis
The molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, a related compound, have been determined by X-ray diffraction, NMR, CI mass spectroscopy, and B3LYP calculations. Such studies are crucial for understanding the molecular configuration and interactions in complex compounds (Jana Tomaščiková et al., 2008).
Synthesis of Diastereomers
Research on tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a compound closely related to this compound, involved the synthesis and separation of diastereomers by column chromatography. Such studies contribute to the understanding of stereochemistry in organic synthesis (Y. Liu et al., 2012).
Calcium Antagonists Development
Compounds derived from this compound have been explored as novel calcium antagonists with antiischemic activity. These compounds were designed to possess Ca2+ antagonistic activity, Ca2+ overload prevention, and antioxidant activity (T. Kato et al., 1998).
Properties
IUPAC Name |
tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-9(2,3)14-7(12)4-10-6(11)5-15-8(10)13/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUAQGWOPUHCQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)CSC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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